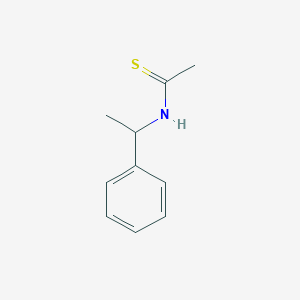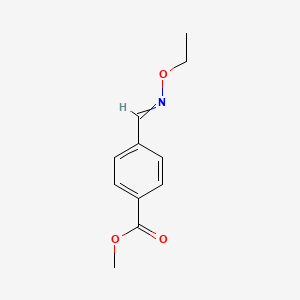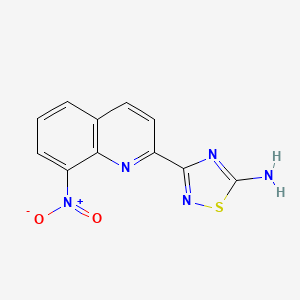
1-Chloro-8-methylnonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-8-methylnonan-4-one is an organic compound with the molecular formula C10H19ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the first carbon and a ketone group on the fourth carbon of a nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-8-methylnonan-4-one can be synthesized through several methods. One common approach involves the chlorination of 8-methylnonan-4-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, ensuring complete chlorination of the target molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-8-methylnonan-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products:
Substitution: Formation of 1-hydroxy-8-methylnonan-4-one or 1-amino-8-methylnonan-4-one.
Reduction: Formation of 1-chloro-8-methylnonan-4-ol.
Oxidation: Formation of 1-chloro-8-methylnonanoic acid.
Scientific Research Applications
1-Chloro-8-methylnonan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-8-methylnonan-4-one depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. For example, its chlorinated structure may allow it to interact with and inhibit enzymes or other proteins, affecting their function.
Comparison with Similar Compounds
1-Chlorononan-4-one: Similar structure but lacks the methyl group on the eighth carbon.
8-Methylnonan-4-one: Similar structure but lacks the chlorine atom on the first carbon.
1-Bromo-8-methylnonan-4-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-8-methylnonan-4-one is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
54131-60-1 |
|---|---|
Molecular Formula |
C10H19ClO |
Molecular Weight |
190.71 g/mol |
IUPAC Name |
1-chloro-8-methylnonan-4-one |
InChI |
InChI=1S/C10H19ClO/c1-9(2)5-3-6-10(12)7-4-8-11/h9H,3-8H2,1-2H3 |
InChI Key |
OLISZSOMTWIMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



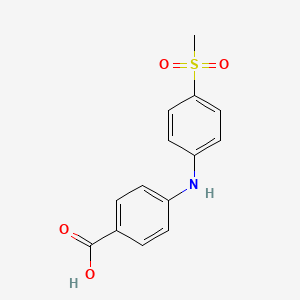

![1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13880317.png)
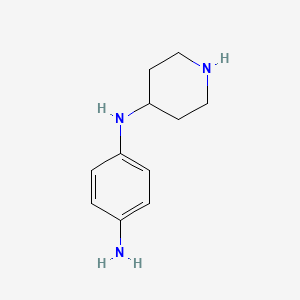
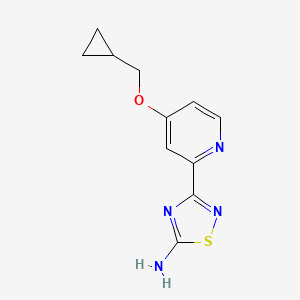

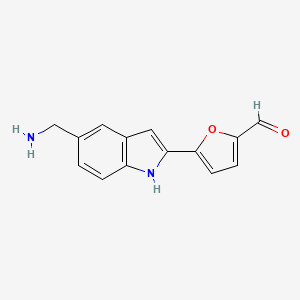
![Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate](/img/structure/B13880367.png)
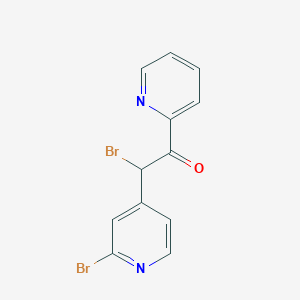
![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
